molecular formula C9H10N2O3 B6164469 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 1521647-17-5

1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B6164469
CAS No.: 1521647-17-5
M. Wt: 194.2
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Description

1-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones under acidic conditions to form the indazole ring. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    1H-Indazole-3-carboxylic acid: Another indazole derivative with similar biological activities.

    1-Methyl-1H-indazole-3-carboxylic acid: A closely related compound with slight structural differences.

    4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: A compound with a similar core structure but lacking the methyl and oxo groups.

Uniqueness: 1-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

1521647-17-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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